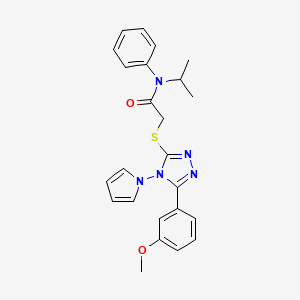

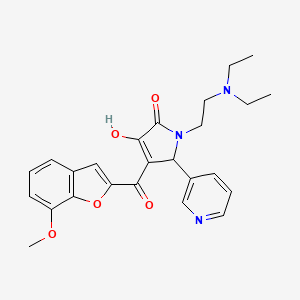

(Z)-6-ethoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

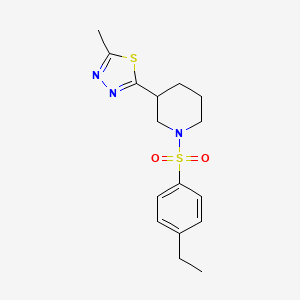

“(Z)-6-ethoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one” is an organic compound that likely contains a benzofuran backbone, which is a type of aromatic organic compound . The “Z” in the name indicates the geometry of the double bond, where the highest priority groups are on the same side of the double bond.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry, which are commonly used to elucidate the structures of organic compounds .Aplicaciones Científicas De Investigación

Synthesis and Medical Imaging Application

The synthesis of benzofuran derivatives, specifically designed for medical imaging applications, demonstrates the relevance of such compounds in the development of new Positron Emission Tomography (PET) probes. For instance, (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one has been identified as a potent and selective inhibitor for the enzyme PIM1, with significant implications for imaging applications in medical diagnostics. The compound was synthesized with a high specific activity, indicating its potential as a PET probe for imaging the PIM1 enzyme, crucial for understanding its role in diseases (Gao et al., 2013).

Photophysical and Electroluminescent Properties

Research into the photophysical properties of benzofuran and thiophene derivatives reveals their potential in the development of novel materials for optoelectronic devices. Studies on Zn(II)-chelated complexes based on benzothiazole derivatives, including functional groups like methoxy, have highlighted their capability to produce white-light emission and their use in electroluminescent devices. These materials exhibit excited-state intramolecular proton transfer (ESIPT) leading to significant Stokes shifts, demonstrating their potential in organic light-emitting diodes (OLEDs) applications for enhanced electron-transport properties (Roh et al., 2009).

Electronic and Polymerization Characteristics

Further studies on the electronic structure and polymerization behavior of stereoisomers of thiophene derivatives, including those with ethoxy groups, have provided insights into their electrochemical and optical properties. These properties are influenced by the configuration of the molecules, with implications for the development of photoluminescent materials and the understanding of polymerization mechanisms under various conditions (Waskiewicz et al., 2005).

Direcciones Futuras

Propiedades

IUPAC Name |

(2Z)-6-ethoxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3S/c1-3-18-11-4-5-12-13(8-11)19-14(16(12)17)9-15-10(2)6-7-20-15/h4-9H,3H2,1-2H3/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDDDGMMPNQCIL-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CS3)C)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CS3)C)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)acrylonitrile](/img/structure/B2992065.png)

![2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2992068.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2992072.png)

![4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2992077.png)

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B2992083.png)

![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2992085.png)